Ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate is a chemical compound with the molecular formula C13H17N3O4 and a molecular weight of 279.29 g/mol . This compound is characterized by the presence of a piperidine ring, a nitropyridine moiety, and an ethyl ester group. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate typically involves the reaction of 3-nitropyridine-2-carboxylic acid with piperidine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the Intermediate: 3-nitropyridine-2-carboxylic acid is reacted with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperidine derivative.
Esterification: The intermediate is then treated with ethyl chloroformate to form the ethyl ester, resulting in the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 1-(3-aminopyridin-2-yl)piperidine-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(3-nitropyridin-2-yl)piperidine-3-carboxylic acid and ethanol.
Scientific Research Applications
Ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve the central nervous system.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The nitropyridine moiety may play a role in its biological activity, potentially involving interactions with enzymes or receptors that are critical for cellular functions .
Comparison with Similar Compounds
Ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(3-aminopyridin-2-yl)piperidine-3-carboxylate: This compound is similar but has an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid: This compound lacks the ethyl ester group, which affects its solubility and reactivity.
Ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxamide: This compound has a carboxamide group instead of a carboxylate ester, which can influence its stability and interactions with biological targets.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in synthetic chemistry. Ongoing research continues to explore its applications and mechanism of action, highlighting its importance in the development of new therapeutic agents and materials.
Properties
IUPAC Name |
ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-2-20-13(17)10-5-4-8-15(9-10)12-11(16(18)19)6-3-7-14-12/h3,6-7,10H,2,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJRLGDWFBHZPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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